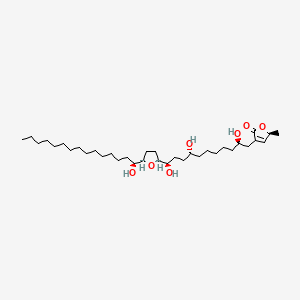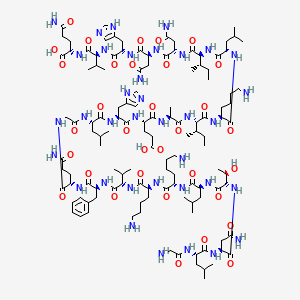
Longicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Longicin is a natural product found in Asimina longifolia with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Parasiticidal Properties
Longicin, identified in the tick Haemaphysalis longicornis, exhibits remarkable antimicrobial, fungicidal, and parasiticidal properties. Its ability to inhibit the proliferation of Babesia sp. parasites, including Babesia equi and Babesia microti, is particularly noteworthy. Longicin's parasiticidal effect is achieved through direct action on the parasites, significantly reducing parasitemia in infected animals. This indicates its potential in developing chemotherapeutic compounds against tick-borne diseases (Tsuji et al., 2007).
Virucidal Activity
Longicin peptides have demonstrated virucidal activity against Langat virus (LGTV), a tick-borne flavivirus. The peptide longicin P4, in particular, showed significant reduction in viral foci and lower virus yield against LGTV, highlighting its potential as an antiviral agent. However, its effectiveness against non-enveloped viruses like adenovirus was not significant, suggesting its action might be specific to enveloped viruses (Talactac et al., 2016).
Structural Characterization and Cytolytic Activity
A study focusing on the structural characterization of longicin and its synthetic analogs revealed that its antimicrobial activity might be attributed to its beta-sheet and alpha-helix structures. This structural insight suggests that longicin's antimicrobial domain could be a novel target for future therapeutic agents against bacteria (Rahman et al., 2010).
Antitoxoplasmosis Potential
Longicin P4 peptide has been found to be effective against Toxoplasma gondii, a parasite causing toxoplasmosis. It impairs the parasite membranes, leading to the destruction of the parasites, thus suggesting its potential as an antitoxoplasmosis drug (Tanaka et al., 2012).
Role in Vector Tick Immunity
Longicin plays a crucial role in the immune response of vector ticks against Babesia parasites, indicating its significance in the vector's capacity to transmit these pathogens. This understanding could be vital for strategies to control tick-borne diseases (Tsuji & Fujisaki, 2007).
Eigenschaften
Bioaktivität |
Antibacterial, Antiparasitic |
|---|---|
Sequenz |
GFGCPLNQGACHNHCRSIGRRGGYCAGIIKQTCTCYRK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[5-(6-Methoxynaphthalen-2-yl)-3-oxidanyl-pyridin-2-yl]carbonylamino]ethanoic acid](/img/structure/B1576079.png)
